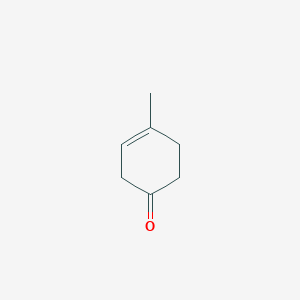

4-Methylcyclohex-3-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylcyclohex-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKCGQXKNIJLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200565 | |

| Record name | 4-Methylcyclohex-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5259-65-4 | |

| Record name | 4-Methyl-3-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohex-3-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohex-3-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohex-3-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-3-cyclohexenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N24CA5KGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylcyclohex-3-en-1-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Methylcyclohex-3-en-1-one. This α,β-unsaturated ketone is a versatile intermediate in organic synthesis, notably as a precursor in the synthesis of complex natural products like Leinamycin. This document consolidates its structural and physical data, outlines a detailed experimental protocol for its synthesis via a Birch reduction, and explores its characteristic reactivity. All quantitative data is presented in easily accessible tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Chemical Structure and Identification

This compound is a cyclic ketone with a methyl group and a carbon-carbon double bond within its six-membered ring. The conjugation of the double bond with the carbonyl group dictates its unique reactivity.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 5259-65-4[1] |

| Molecular Formula | C₇H₁₀O[1] |

| SMILES | CC1=CCC(=O)CC1[1] |

| InChI | InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3[1] |

| InChIKey | POKCGQXKNIJLCR-UHFFFAOYSA-N[1] |

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"];

} caption: "2D Structure of this compound"

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 110.15 g/mol | --INVALID-LINK--[1] |

| Appearance | Colorless Liquid | --INVALID-LINK--[2] |

| Boiling Point | 170-171 °C at 760 mmHg | --INVALID-LINK--[3], --INVALID-LINK--[2] |

| Melting Point | 12 °C | --INVALID-LINK--[2] |

| Density | 1.0 ± 0.1 g/cm³ | --INVALID-LINK--[3] |

| Flash Point | 55.5 ± 13.7 °C | --INVALID-LINK--[3] |

| Refractive Index | 1.4652 | --INVALID-LINK--[2] |

| Storage Temperature | -20°C Freezer | --INVALID-LINK--[2] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR | Predictions suggest the presence of signals corresponding to the vinylic proton, the methyl group protons, and the methylene protons of the cyclohexene ring. |

| ¹³C NMR | Predictions indicate characteristic peaks for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the sp³ hybridized ring carbons. |

| Infrared (IR) | Expected to show a strong absorption band for the C=O stretching of the conjugated ketone (around 1685-1665 cm⁻¹) and a medium band for the C=C stretching (around 1650-1600 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 110. Fragmentation patterns would likely involve the loss of CO (m/z 82) and cleavage of the ring. |

Experimental Protocols

Synthesis of this compound via Birch Reduction

A common and effective method for the synthesis of this compound is the Birch reduction of 4-methylanisole (p-methylanisole), followed by the hydrolysis of the resulting enol ether.

Materials:

-

4-Methylanisole

-

Liquid ammonia (NH₃)

-

Lithium (Li) or Sodium (Na) metal

-

Anhydrous ethanol (EtOH)

-

Diethyl ether ((C₂H₅)₂O)

-

2M Oxalic acid solution ((COOH)₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dry ice/acetone condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

Birch Reduction:

-

The flask is cooled to -78 °C in a dry ice/acetone bath, and liquid ammonia is condensed into the flask.

-

4-Methylanisole is dissolved in a suitable co-solvent like anhydrous diethyl ether or THF and added to the liquid ammonia.

-

Small pieces of lithium or sodium metal are added portion-wise to the stirred solution, maintaining the blue color indicative of the solvated electron.

-

Anhydrous ethanol is then added dropwise as a proton source until the blue color disappears.

-

-

Work-up:

-

The ammonia is allowed to evaporate under a stream of inert gas.

-

The residue is cautiously quenched with water and then extracted with diethyl ether.

-

The combined organic layers are washed with brine.

-

-

Hydrolysis:

-

The ether solution containing the crude 1-methoxy-4-methyl-1,4-cyclohexadiene is treated with a 2M aqueous solution of oxalic acid.

-

The mixture is stirred vigorously at room temperature for 1.5 hours to facilitate the hydrolysis of the enol ether to the desired ketone.

-

-

Purification:

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

-

dot digraph "Birch_Reduction_Synthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Synthesis of this compound"

Reactivity and Chemical Behavior

As an α,β-unsaturated ketone, this compound exhibits reactivity at three key positions: the carbonyl carbon, the α-carbon, and the β-carbon. The conjugated system allows for both 1,2-addition (at the carbonyl group) and 1,4-conjugate addition (Michael addition) at the β-carbon.

Key Reactions:

-

Nucleophilic Addition: Soft nucleophiles, such as Gilman cuprates (R₂CuLi), enamines, and thiols, preferentially undergo 1,4-conjugate addition. Hard nucleophiles, like Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor 1,2-addition to the carbonyl carbon.

-

Epoxidation: The double bond can be epoxidized using peroxy acids, although the electron-withdrawing nature of the carbonyl group can make this reaction slower than in isolated alkenes.

-

Diels-Alder Reaction: The enone system can act as a dienophile in Diels-Alder reactions, although its reactivity is influenced by the substitution pattern.

-

Reduction: The carbonyl group and the double bond can be selectively reduced. For instance, sodium borohydride (NaBH₄) will typically reduce the ketone to an alcohol, while catalytic hydrogenation (e.g., H₂/Pd-C) can reduce both the ketone and the alkene.

dot digraph "Reactivity_of_Unsaturated_Ketone" { node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Nucleophilic attack on α,β-unsaturated ketones"

Safety and Handling

This compound is a flammable liquid and an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in organic synthesis. Its rich and predictable reactivity, stemming from the conjugated enone system, allows for the stereoselective construction of complex molecular architectures. This guide provides foundational knowledge for its effective use in research and development, particularly in the fields of natural product synthesis and medicinal chemistry.

References

Physicochemical Properties of 4-Methylcyclohex-3-en-1-one: A Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methylcyclohex-3-en-1-one. The information is intended for researchers, scientists, and professionals engaged in drug development and other scientific pursuits. This document summarizes key quantitative data, outlines a representative analytical protocol, and presents a logical workflow for its synthesis and purification.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. This data is essential for understanding the compound's behavior in different experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O | [1][2][3] |

| Molecular Weight | 110.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5259-65-4 | [2] |

| Appearance | Colorless Liquid / Oil | [2] |

| Melting Point | 12 °C | [2] |

| Boiling Point | 170-171 °C at 760 mmHg | [2][3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Refractive Index | 1.4652 | [2] |

| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly) | [2] |

| Kovats Retention Index | 962 (Standard non-polar) | [4] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[1] This technique is suitable for assessing the purity of the compound and for pharmacokinetic studies.[1]

Instrumentation and Conditions:

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier. Phosphoric acid is commonly used. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Detection: UV detection at an appropriate wavelength (to be determined based on the UV spectrum of the compound).

-

Temperature: Ambient or controlled column temperature (e.g., 25 °C).

-

Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min.

-

Injection Volume: 5-20 µL, depending on the sample concentration.

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a compatible solvent to a known concentration.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of the compound and any impurities.

-

Analysis: The retention time of the major peak corresponds to this compound. The peak area can be used to quantify the compound and assess its purity.

Logical Workflow: Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of a cyclohexenone derivative like this compound. This workflow is based on general organic synthesis principles and analytical techniques.

Caption: Logical workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 4-Methylcyclohex-3-en-1-one

This technical guide provides comprehensive information on 4-Methylcyclohex-3-en-1-one, including its chemical nomenclature, relevant synthetic protocols, and reaction pathways. The content is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Nomenclature: IUPAC Name and Synonyms

The compound with the chemical formula C₇H₁₀O is systematically named and also known by several other common names and identifiers.[1] A summary of its nomenclature is provided in the table below.

| Identifier Type | Name/Value |

| IUPAC Name | This compound[1] |

| Synonym | 4-methyl-3-cyclohexen-1-one[1] |

| CAS Number | 5259-65-4[1] |

| EINECS Number | 226-065-7[1] |

| PubChem CID | 78913[1] |

Experimental Protocols: Synthesis via Diels-Alder Reaction

A common and illustrative method for synthesizing the cyclohexene ring structure found in this compound is the Diels-Alder reaction. The following protocol details the synthesis of a closely related precursor, 4-Methylcyclohex-3-enecarbaldehyde, through a [4+2] cycloaddition between isoprene and acrolein.[2] This intermediate is a key building block for various derivatives.

Reaction: Isoprene + Acrolein → 4-Methylcyclohex-3-enecarbaldehyde

Materials:

-

Isoprene (freshly distilled)

-

Acrolein (freshly distilled, inhibitor removed)

-

1-methyl-3-butylimidazolium zinc chloride ([bmim]ZnCl₂) or similar Lewis acidic ionic liquid

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Lewis acidic ionic liquid.

-

Addition of Reactants: To the ionic liquid, add acrolein followed by the dropwise addition of isoprene while stirring. The reaction is typically conducted at room temperature.

-

Reaction Monitoring: The progress of the reaction should be monitored using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the product is extracted from the ionic liquid using anhydrous diethyl ether. The organic layers are then combined.

-

Washing: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure 4-Methylcyclohex-3-enecarbaldehyde.[2]

Safety Precautions:

-

Acrolein is highly toxic, volatile, and a lachrymator.

-

Isoprene is extremely flammable.

-

All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[2]

Reaction Pathway Visualization

The following diagram illustrates the workflow for the Lewis acid-catalyzed Diels-Alder synthesis of 4-Methylcyclohex-3-enecarbaldehyde, a key precursor.

References

An In-depth Technical Guide to 4-Methyl-3-cyclohexen-1-one (CAS 5259-65-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-cyclohexen-1-one (CAS 5259-65-4), a key intermediate in the biosynthesis of the potent antitumor antibiotic, leinamycin. This document details the physicochemical properties, synthesis methodologies, spectroscopic characterization, and the biological role of this compound. Particular emphasis is placed on its involvement in the leinamycin biosynthetic pathway, offering insights for researchers in natural product synthesis and drug development.

Chemical Identification and Physical Properties

4-Methyl-3-cyclohexen-1-one is a cyclic ketone with a molecular formula of C₇H₁₀O.[1][2][3] It is also known by synonyms such as 4-Methyl-3-cyclohexenone and 4-methylcyclohex-3-en-1-one.[4] This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in organic solvents.[5] The presence of a carbon-carbon double bond and a ketone functional group makes it a versatile intermediate in organic synthesis.[5]

Table 1: Physicochemical Properties of 4-Methyl-3-cyclohexen-1-one

| Property | Value | Reference |

| CAS Number | 5259-65-4 | [1][2][3] |

| Molecular Formula | C₇H₁₀O | [1][2][3] |

| Molecular Weight | 110.15 g/mol | [1][2] |

| Boiling Point | 171.0 ± 9.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 55.5 ± 13.7 °C | |

| Exact Mass | 110.073166 | |

| Appearance | Colorless to pale yellow liquid | [5] |

Synthesis Protocols

The synthesis of 4-Methyl-3-cyclohexen-1-one can be achieved through several classic organic reactions, primarily the Diels-Alder and Robinson annulation reactions.

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful method for the construction of the cyclohexene ring system. A potential synthetic route to a precursor of 4-Methyl-3-cyclohexen-1-one involves the [4+2] cycloaddition of isoprene (a diene) and a suitable dienophile. For instance, the reaction of isoprene with acrolein yields 4-methylcyclohex-3-enecarbaldehyde, which can then be oxidized to the corresponding ketone.

Experimental Protocol (General for Diels-Alder reaction to form a related aldehyde):

-

Reaction Setup: In a well-ventilated fume hood, a pressure-rated reaction vessel is charged with isoprene and a slight excess of acrolein. A Lewis acid catalyst, such as aluminum chloride, can be added to accelerate the reaction and improve regioselectivity. The reaction is typically performed in a non-polar solvent like dichloromethane or toluene.

-

Reaction Conditions: The mixture is stirred at room temperature or heated gently, depending on the reactivity of the specific dienophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched with a mild acid or base to neutralize the catalyst. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the 4-methylcyclohex-3-enecarbaldehyde.

-

Oxidation: The resulting aldehyde is then oxidized to the target ketone, 4-Methyl-3-cyclohexen-1-one, using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Workflow for Diels-Alder Synthesis Approach

Caption: Diels-Alder synthesis route to 4-Methyl-3-cyclohexen-1-one.

Robinson Annulation

The Robinson annulation is another powerful tool for the formation of six-membered rings and is particularly well-suited for the synthesis of α,β-unsaturated ketones.[5] This reaction involves a Michael addition followed by an intramolecular aldol condensation.[5]

Experimental Protocol (General for Robinson Annulation):

-

Michael Addition: A suitable ketone enolate is reacted with an α,β-unsaturated ketone (a Michael acceptor). For the synthesis of 4-Methyl-3-cyclohexen-1-one, a potential starting material could be a dicarbonyl compound that, upon reaction with a methyl vinyl ketone equivalent, leads to the desired product. The reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium hydroxide, in a protic solvent like ethanol.

-

Aldol Condensation: The intermediate from the Michael addition undergoes an intramolecular aldol condensation, also under basic or acidic conditions, to form a β-hydroxy ketone.

-

Dehydration: Subsequent dehydration of the β-hydroxy ketone, often promoted by heat or acid, yields the final α,β-unsaturated cyclic ketone.[6]

-

Purification: The final product is purified by column chromatography on silica gel or by distillation.

Workflow for Robinson Annulation

Caption: Robinson annulation pathway for cyclohexenone synthesis.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 4-Methyl-3-cyclohexen-1-one

| Technique | Expected Features |

| ¹H NMR | - Olefinic Proton: A signal in the region of 5.0-6.0 ppm for the proton on the double bond. - Allylic Protons: Signals for the protons adjacent to the double bond and the carbonyl group. - Aliphatic Protons: Signals for the other methylene protons in the ring. - Methyl Protons: A singlet or a doublet (depending on coupling) for the methyl group attached to the double bond. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, typically around 190-210 ppm. - Olefinic Carbons: Two signals in the region of 120-150 ppm. - Aliphatic Carbons: Signals for the sp³ hybridized carbons in the ring. - Methyl Carbon: A signal in the upfield region for the methyl group. |

| FT-IR | - C=O Stretch: A strong absorption band around 1670-1700 cm⁻¹ for the α,β-unsaturated ketone. - C=C Stretch: An absorption band around 1600-1650 cm⁻¹. - C-H Stretches: Absorptions for sp² and sp³ C-H bonds. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 110. - Fragmentation: Characteristic losses of CO (m/z = 82), CH₃ (m/z = 95), and fragments resulting from retro-Diels-Alder reactions.[7] |

Biological Significance and Signaling Pathway

4-Methyl-3-cyclohexen-1-one is a known intermediate in the biosynthesis of leinamycin, a potent antitumor antibiotic produced by Streptomyces atroolivaceus.[4] The leinamycin molecule possesses a unique 1,3-dioxo-1,2-dithiolane moiety spiro-fused to an 18-membered lactam ring.

The biosynthesis of leinamycin is a complex process involving a hybrid nonribosomal peptide synthetase (NRPS) and a Type I polyketide synthase (PKS) system.[6][8] The formation of the polyketide backbone is followed by a series of tailoring reactions, including hydroxylations catalyzed by cytochrome P450 enzymes such as LnmA and LnmZ.[5]

While the precise enzymatic steps leading to and from 4-Methyl-3-cyclohexen-1-one are still under investigation, it is understood to be a precursor to the complex polyketide chain that eventually cyclizes to form the leinamycin scaffold.

The antitumor activity of leinamycin and its precursors, such as Leinamycin E1, stems from their ability to alkylate DNA. Leinamycin itself is activated by cellular thiols, while Leinamycin E1 is activated by reactive oxygen species (ROS). This activation generates a reactive episulfonium ion that covalently binds to DNA, leading to cell death.

Proposed Role in the Leinamycin Biosynthetic Pathway

Caption: Hypothetical placement of 4-Methyl-3-cyclohexen-1-one in the leinamycin biosynthetic pathway and its downstream mechanism of action.

Conclusion

4-Methyl-3-cyclohexen-1-one is a valuable chemical entity, not only as a versatile building block in organic synthesis but also as a crucial intermediate in the biosynthesis of the potent antitumor agent leinamycin. Further elucidation of its precise role in the biosynthetic pathway and the development of efficient and scalable synthetic routes will be of significant interest to the fields of natural product chemistry, medicinal chemistry, and drug development. The information compiled in this guide serves as a foundational resource for researchers working with this compound and in related areas.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C7H10O | CID 78913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-3-cyclohexen-1-one | CAS#:5259-65-4 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. P450-Catalyzed Tailoring Steps in Leinamycin Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leinamycin biosynthesis revealing unprecedented architectural complexity for a hybrid polyketide synthase and nonribosomal peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. Polyketide Chain Skipping Mechanism in the Biosynthesis of the Hybrid Nonribosomal Peptide-Polyketide Antitumor Antibiotic Leinamycin in Streptomyces atroolivaceus S-140 - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 4-Methylcyclohex-3-en-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 4-Methylcyclohex-3-en-1-one and its derivatives, compounds of growing interest in the fields of natural product chemistry and drug discovery. This document summarizes the current knowledge on their presence in natural sources, presents quantitative data, details relevant experimental protocols, and illustrates potential biosynthetic and signaling pathways.

Introduction

This compound and its derivatives are a class of cyclic ketones belonging to the broader group of monoterpenoids. These compounds are characterized by a six-membered ring with a methyl group and a ketone functional group. While not as extensively studied as some other terpenoids, emerging research indicates their presence in various plant species and suggests potential biological activities. This guide aims to consolidate the available scientific information for researchers and professionals in drug development.

Natural Occurrence and Quantitative Data

The presence of this compound derivatives has been identified in the essential oils of several aromatic plants. While the parent compound is less commonly reported, its structural isomers and derivatives are found in various species.

One notable example is 4-Acetyl-1-methylcyclohexene , a structural isomer of a this compound derivative. Its presence has been quantified in the essential oil of Seseli daucifolium, a flowering plant of the Apiaceae family. It has also been reported in the essential oils of Cedrus atlantica (Atlas cedar) wood and orange peels. Another derivative, 4-(4-Methyl-cyclohex-3-enyl)-pent-3-en-2-one , has been identified in the plant Dittrichia graveolens.

The following table summarizes the quantitative data available for a representative this compound derivative.

| Compound Name | IUPAC Name | Natural Source | Plant Part | Concentration (%) | Reference |

| 4-Acetyl-1-methylcyclohexene | 1-(4-methylcyclohex-3-en-1-yl)ethanone | Seseli daucifolium | Aerial Parts | 0.02 | [1] |

Experimental Protocols

The isolation and identification of this compound derivatives from natural sources typically involve the extraction of essential oils followed by chromatographic and spectroscopic analysis.

Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard method for obtaining essential oils from plant material.

-

Plant Material Preparation: The aerial parts of the plant (e.g., leaves, stems, flowers) are collected and air-dried in the shade to reduce moisture content. The dried material is then ground into a coarse powder.

-

Hydrodistillation: A known quantity of the powdered plant material (e.g., 100 g) is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is connected to a Clevenger-type apparatus.

-

Heating: The flask is heated to boiling. The steam, carrying the volatile essential oils, rises and is condensed in the Clevenger apparatus.

-

Separation: The condensed mixture of water and essential oil is collected. Due to their immiscibility and density difference, the essential oil forms a layer on top of the water and can be physically separated.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Identification and Quantification

GC-MS is the standard technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.[2][3]

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis. An internal standard may be added for accurate quantification.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly employed.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

-

Injector and Detector Temperatures: The injector and detector temperatures are set to ensure volatilization of the sample and prevent condensation.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Mass Analyzer: A quadrupole or other mass analyzer separates the ions based on their mass-to-charge ratio.

-

-

Compound Identification: The identification of this compound derivatives is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).[4]

-

Quantification: The relative percentage of each compound is calculated from the peak area in the GC chromatogram. For absolute quantification, a calibration curve is generated using a certified reference standard of the target compound.

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway

This compound derivatives are classified as irregular monoterpenes. Their biosynthesis is thought to deviate from the typical head-to-tail condensation of isoprene units. The proposed pathway involves the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules.

Caption: Proposed biosynthetic pathway of this compound derivatives.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound derivatives are not yet fully elucidated, studies on structurally similar monoterpene ketones provide insights into their potential biological activities. These compounds are known to interact with cellular membranes and can influence key signaling cascades involved in inflammation and cellular stress responses.[5][6]

The diagram below illustrates a generalized overview of potential signaling pathways that may be affected by monoterpene ketones. It is important to note that this is a hypothetical model based on related compounds and requires experimental validation for this compound derivatives.

Caption: Potential signaling pathways modulated by monoterpene ketones.

Monoterpene ketones may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] They might also modulate the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[5] Furthermore, their lipophilic nature allows them to interact with cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.[6]

Conclusion and Future Directions

The natural occurrence of this compound derivatives represents an underexplored area of natural product chemistry. While their presence has been confirmed in some plant species, further research is needed to identify more natural sources and to quantify their abundance. The development of standardized analytical methods will be crucial for this endeavor.

The biological activities and mechanisms of action of these compounds are largely unknown. Future studies should focus on elucidating their pharmacological properties and identifying the specific cellular and molecular targets. The potential for these compounds to modulate key signaling pathways involved in inflammation and other disease processes makes them promising candidates for further investigation in drug discovery and development.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. academics.su.edu.krd [academics.su.edu.krd]

- 3. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of bioactive monoterpenic ketones on membrane organization. A langmuir film study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Methylcyclohex-3-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylcyclohex-3-en-1-one, a key intermediate in various chemical syntheses. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes visualizations to facilitate understanding of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (C₇H₁₀O, Molecular Weight: 110.15 g/mol )[1][2]. The quantitative data is presented in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Vinylic Proton (-C=CH-) | ~5.3 - 5.4 | Singlet |

| Allylic Protons (-CH₂-C=C) | ~2.3 - 2.4 | Multiplet |

| Ketone α-Protons (-CO-CH₂-) | ~2.2 - 2.3 | Multiplet |

| Ring Protons (-CH₂-) | ~1.8 - 2.0 | Multiplet |

| Methyl Protons (-CH₃) | ~1.7 - 1.8 | Singlet |

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carbonyl Carbon (C=O) | ~198 |

| Quaternary Alkene Carbon (C-CH₃) | ~160 |

| Tertiary Alkene Carbon (-C=CH-) | ~125 |

| Methylene Carbon adjacent to C=O | ~35 |

| Other Methylene Carbons | ~30, ~25 |

| Methyl Carbon (-CH₃) | ~23 |

Note: Predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Absorption Band (cm⁻¹) | Vibration Type | Intensity |

| ~2960-2850 | C-H Stretch (Aliphatic) | Strong |

| ~1670 | C=O Stretch (α,β-unsaturated) | Strong |

| ~1640 | C=C Stretch (Alkene) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 110.

| m/z Value | Proposed Fragment Ion |

| 110 | [C₇H₁₀O]⁺ (Molecular Ion) |

| 95 | [M - CH₃]⁺ |

| 82 | [M - CO]⁺ or Retro-Diels-Alder Fragment |

| 67 | [C₅H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and enhance signal-to-noise.

IR Spectroscopy Protocol

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) that is transparent in the IR region of interest.

Data Acquisition:

-

Record a background spectrum of the salt plates or the pure solvent.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

For electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for spectroscopic analysis.

Caption: Conceptual flow of NMR signal generation.

Caption: Logical steps in mass spectrometry fragmentation.

References

An In-depth Technical Guide to 4-Methylcyclohex-3-en-1-one: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-Methylcyclohex-3-en-1-one (CAS: 5259-65-4), a versatile chemical intermediate. This document collates known physicochemical data, details relevant experimental protocols, and illustrates key processes and relationships through structured diagrams.

Physicochemical Properties

This compound is a cyclic ketone with a molecular formula of C₇H₁₀O.[1] Its properties are summarized below. Theoretical values are derived from computational models, while experimental values are determined through laboratory measurements.

Table 1: Theoretical Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 110.154 g/mol | [1] |

| Exact Mass | 110.073164938 Da | [2] |

| XLogP3-AA (LogP) | 1.16 | [3][4] |

| Topological Polar Surface Area | 17.1 Ų | [2][4] |

| Heavy Atom Count | 8 | [4] |

| Complexity | 133 | [2] |

| Monoisotopic Mass | 110.073166 Da | [1] |

Table 2: Experimental Physicochemical Properties

| Property | Value | Source |

| Physical State | Colourless Liquid | [4][5] |

| Melting Point | 12 °C | [5] |

| Boiling Point | 170 - 171 °C at 760 mmHg | [1][5] |

| Density | ~1.0 g/cm³ | [1] |

| Flash Point | 55.5 ± 13.7 °C | [1] |

| Refractive Index | 1.4652 | [5] |

| Kovats Retention Index | 962 (Standard non-polar column) | [2][6] |

Spectroscopic Properties

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. While comprehensive experimental spectra are not widely published in readily accessible literature, this section outlines the expected characteristics and key fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectral data for this compound are not available in the cited public databases. However, based on its chemical structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the vinylic proton, allylic protons, protons alpha to the carbonyl group, and the methyl group protons would be expected.

-

¹³C NMR: Resonances for the carbonyl carbon, the two olefinic carbons, the methyl carbon, and the three methylene carbons in the ring would be present.

Infrared (IR) Spectroscopy

-

A strong, sharp absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated ketone.

-

A medium absorption band around 1640-1680 cm⁻¹ due to the C=C stretching of the alkene.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound (molecular weight 110.15) would result in a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern is influenced by the ketone and the double bond, leading to stable fragment ions. A proposed fragmentation pathway is illustrated below.

Experimental Protocols

Synthesis and Purification Workflow

This compound can be synthesized via several routes, often involving cyclization or oxidation reactions. A generalized workflow for its synthesis and subsequent purification is outlined below. One cited method involves the reaction of singlet oxygen with a precursor molecule.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Analysis of this compound can be performed using a reverse-phase (RP) HPLC method.[3][7] This technique is suitable for purity assessment and quantification.

Protocol:

-

Column: Newcrom R1 or equivalent C18 column.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water.[3] Phosphoric acid is often added to control pH and improve peak shape.[3] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3][7]

-

Detection: UV detection at an appropriate wavelength for the enone chromophore (typically in the range of 220-250 nm).

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[3]

Role in Drug Development and Biological Context

Direct biological or pharmacological activity for this compound has not been reported in the reviewed literature. Its primary significance in the context of drug development is its role as a precursor or intermediate in the synthesis of more complex bioactive molecules.[4][5]

Notably, it is cited as an intermediate in the synthesis of Leinamycin.[8] Leinamycin is a potent antitumor antibiotic produced by Streptomyces atroolivaceus that features a unique spiro-fused 1,3-dioxo-1,2-dithiolane moiety.[9][10] The biological activity resides in the final, complex macrocyclic structure, not in the simple cyclohexenone precursor.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Mass spectrometery | PPT [slideshare.net]

- 5. P450-Catalyzed Tailoring Steps in Leinamycin Biosynthesis Featuring Regio- and Stereoselective Hydroxylations and Substrate Promiscuities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C7H10O | CID 78913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. 4-METHYL-1-CYCLOHEXENE(591-47-9) 13C NMR [m.chemicalbook.com]

- 9. Less than the sum of its parts, a leinamycin precursor has superior properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product leinamycin - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Synthon: A Technical Guide to the Discovery and Synthesis of 4-Methylcyclohex-3-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and evolution of synthetic methodologies for 4-Methylcyclohex-3-en-1-one, a valuable intermediate in organic synthesis. From early explorations utilizing fundamental organic reactions to more refined modern techniques, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

Early Discoveries and Key Synthetic Strategies

The synthesis of substituted cyclohexenones has been a significant area of research in organic chemistry, driven by their utility as building blocks for more complex molecules, including natural products and pharmaceuticals. The journey to synthesize this compound specifically is intertwined with the development of powerful ring-forming reactions.

The Dawn of Cyclohexenone Synthesis: The Robinson Annulation

One of the most pivotal discoveries in the synthesis of six-membered rings is the Robinson annulation , first reported by Sir Robert Robinson in 1935.[1][2] This reaction, a cornerstone of organic synthesis, involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][2][3] While not the first synthesis of this compound itself, the Robinson annulation provided the foundational logic for constructing the cyclohexenone core and has been adapted for the synthesis of a vast array of derivatives.[1][2]

A variant of this method, the Wichterle reaction , employs 1,3-dichloro-cis-2-butene as a less polymerization-prone alternative to methyl vinyl ketone.[1]

A Landmark Synthesis: The Birch Reduction of 4-Methylanisole

A significant and direct route to this compound involves the Birch reduction of 4-methylanisole. This reaction, a powerful method for the reduction of aromatic rings, provides a dihydroaromatic intermediate that can be hydrolyzed to the target ketone. A notable example of this strategy was reported in a 2006 publication, where 4-methylanisole was reduced using lithium in liquid ammonia. The resulting enol ether was then hydrolyzed with oxalic acid to yield this compound.

The Cycloaddition Approach: The Diels-Alder Reaction

The Diels-Alder reaction , discovered by Otto Diels and Kurt Alder in 1928, is another fundamental [4+2] cycloaddition reaction that has been employed for the synthesis of cyclohexene derivatives.[4] This reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring.[4][5] For the synthesis of precursors to this compound, isoprene can serve as the diene, reacting with a suitable dienophile. The regioselectivity of this reaction, which determines the position of the methyl group, can often be controlled through the use of Lewis acid catalysts.[6]

Comparative Overview of Synthetic Methods

The following table summarizes the key synthetic approaches to this compound and its precursors, highlighting their core features and typical conditions.

| Synthesis Method | Key Reactants | Key Reagents & Conditions | Typical Yield | Advantages | Disadvantages |

| Birch Reduction | 4-Methylanisole | 1. Li, liquid NH₃, THF2. Oxalic acid | High | Direct route to the target molecule. | Requires specialized equipment for handling liquid ammonia and alkali metals. |

| Robinson Annulation | A suitable ketone and an α,β-unsaturated ketone (e.g., methyl vinyl ketone) | Base or acid catalysis | Varies | Convergent and widely applicable for cyclohexenone synthesis. | Can be prone to side reactions like polymerization of the Michael acceptor. |

| Diels-Alder Reaction | Isoprene and a suitable dienophile (e.g., acrolein) | Thermal conditions or Lewis acid catalysis (e.g., AlCl₃) | Moderate to Good | High stereospecificity and predictable regioselectivity with catalysts. | Potential for polymerization of reactants and formation of regioisomers without a catalyst. |

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic methods discussed.

Synthesis of this compound via Birch Reduction of 4-Methylanisole

Step 1: Birch Reduction

-

Reactants: 4-Methylanisole, Lithium, liquid Ammonia, THF.

-

Procedure: A solution of 4-methylanisole in anhydrous THF is added to a flask containing liquid ammonia at -78 °C under an inert atmosphere. Small pieces of lithium metal are then added portion-wise with vigorous stirring. The reaction is monitored by the persistence of a deep blue color.

-

Work-up: The reaction is quenched by the addition of a proton source, such as ethanol, followed by the careful evaporation of ammonia. The residue is then partitioned between an organic solvent and water.

Step 2: Hydrolysis of the Enol Ether

-

Reactant: The crude product from the Birch reduction.

-

Reagent: Aqueous oxalic acid.

-

Procedure: The crude enol ether is dissolved in a suitable organic solvent and treated with a solution of oxalic acid in water. The mixture is stirred at room temperature until hydrolysis is complete, as monitored by TLC or GC.

-

Work-up: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Conceptual Protocol for Robinson Annulation to a 4-Methylcyclohexenone Derivative

-

Reactants: A cyclic ketone (e.g., cyclohexanone) and a substituted methyl vinyl ketone.

-

Reagents: A base (e.g., sodium ethoxide) in a protic solvent (e.g., ethanol).

-

Procedure: The ketone is treated with the base to form an enolate. The substituted methyl vinyl ketone is then added, and the mixture is stirred to facilitate the Michael addition. The reaction mixture is then heated to promote the intramolecular aldol condensation and subsequent dehydration.

-

Work-up: The reaction is cooled, neutralized with acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography or distillation.

Conceptual Protocol for Diels-Alder Reaction to a 4-Methylcyclohexene Precursor

-

Reactants: Isoprene and Acrolein.

-

Reagents: A Lewis acid catalyst (e.g., Aluminum chloride) in an anhydrous, non-polar solvent (e.g., dichloromethane).

-

Procedure: The Lewis acid is dissolved in the anhydrous solvent under an inert atmosphere and cooled to 0 °C. A solution of acrolein is added, followed by the dropwise addition of isoprene. The reaction is stirred at low temperature and monitored for completion.

-

Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and the solvent is removed. The resulting aldehyde can then be oxidized to a carboxylic acid or undergo other transformations.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies.

Caption: The Robinson Annulation Pathway.

Caption: Birch Reduction of 4-Methylanisole.

Caption: Diels-Alder approach to a precursor.

References

The Biological Activity of Substituted Cyclohexenones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexenones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The α,β-unsaturated ketone moiety within the cyclohexenone core acts as a Michael acceptor, enabling these compounds to interact with various biological nucleophiles, such as cysteine residues in proteins, thereby modulating the function of key enzymes and signaling pathways. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, and anticancer activities of substituted cyclohexenones, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.

Synthesis of Substituted Cyclohexenones

The synthesis of substituted cyclohexenones can be achieved through several established methods in organic chemistry. The choice of synthetic route often depends on the desired substitution pattern on the cyclohexenone ring. Two of the most common and versatile methods are the Robinson Annulation and the Michael Addition.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring.[1] This reaction typically involves the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone, in the presence of a base.[1] The versatility of this method allows for the synthesis of a wide variety of substituted cyclohexenones by varying the starting ketone and the Michael acceptor.

Michael Addition

The Michael addition, or conjugate addition, is another fundamental reaction used in the synthesis of substituted cyclohexenones. This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). For the synthesis of cyclohexenones, a common strategy involves the Michael addition of a dicarbonyl compound to an α,β-unsaturated ketone, followed by an intramolecular cyclization.

Antimicrobial Activity of Substituted Cyclohexenones

Substituted cyclohexenones have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi.[2][3] The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the cyclohexenone ring.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted cyclohexenone derivatives against selected microbial strains. Lower MIC values indicate greater antimicrobial activity.

| Compound/Derivative Series | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |

| Cyclohexan-1,3-dione Derivatives | 0.25-0.45 | 0.20-0.45 | 0.30-0.45 | 0.30-0.45 | - |

| N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives | 0.0005-0.032 | - | 0.0005-0.032 | - | - |

| Cyclohexenone Derivatives from Benzyloxy Chalcones | Lower than Ciprofloxacin | - | Lower than Ciprofloxacin | - | Lower than Fluconazole |

Data compiled from a comparative analysis of substituted cyclohexenones.[2]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][4][5][6]

Materials:

-

Test compound (substituted cyclohexenone)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Bacterial or fungal inoculum

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the microtiter plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity of Substituted Cyclohexenones

A growing body of evidence highlights the potential of substituted cyclohexenones as effective anticancer agents. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of substituted cyclohexenone derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.

| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivatives | HCT116 (Colon Cancer) | 0.93 - 133.12 (AChE inhibition)[7] |

| Zeylenone Analogue (CA) | Glioblastoma (GBM) cells | Low µM range[8] |

| 2,6-bis(arylidene)cyclohexanones | P388 (Leukemia) | Varies with substitution[9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[10][11][12]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound (substituted cyclohexenone)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, treat the cells with various concentrations of the substituted cyclohexenone derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanisms of Action: Signaling Pathways

The biological activities of substituted cyclohexenones are often attributed to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in cell proliferation, differentiation, and tumorigenesis.[7] Aberrant activation of this pathway is a hallmark of many cancers. Some cyclohexenone derivatives have been shown to inhibit the Wnt/β-catenin pathway, leading to a decrease in cancer cell proliferation.

Caption: Wnt/β-catenin signaling pathway and potential inhibition by cyclohexenones.

Mitochondrial Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The mitochondrial (intrinsic) pathway of apoptosis is a key mechanism through which many anticancer agents exert their effects.[2] Substituted cyclohexenones can induce apoptosis by triggering the release of pro-apoptotic factors from the mitochondria.

Caption: Mitochondrial apoptosis pathway induced by cellular stress.

EZH2 Signaling Pathway

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers and plays a crucial role in cancer cell proliferation and survival.[8] Inhibition of EZH2 activity or its downstream signaling is a promising strategy for cancer therapy. Certain cyclohexenone derivatives have been found to interfere with EZH2 signaling.

Caption: EZH2 signaling pathway and its potential disruption by cyclohexenones.

Conclusion

Substituted cyclohexenones represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, including potent antimicrobial and anticancer effects, are underpinned by their ability to interact with and modulate key cellular targets and signaling pathways. The continued exploration of the structure-activity relationships of this class of compounds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the design of next-generation drugs for a range of diseases. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study and application of substituted cyclohexenones in medicine.

References

- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

- 10. Insights into the structure-activity relationship of the anticancer compound ZJ-101: A critical role played by the cyclohexene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methylcyclohex-3-enecarbaldehyde via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered rings through a [4+2] cycloaddition.[1] This reaction, first detailed by Otto Diels and Kurt Alder, involves the concerted interaction between a 4π-electron system (a conjugated diene) and a 2π-electron system (a dienophile).[1][2] The reaction between isoprene (a substituted 1,3-butadiene) and acrolein (propenal) serves as a classic example, yielding 4-Methylcyclohex-3-enecarbaldehyde.[2] This product is a valuable intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceuticals.

It is important to note that the direct Diels-Alder reaction between isoprene and acrolein produces the aldehyde, 4-Methylcyclohex-3-enecarbaldehyde. The synthesis of the ketone, 4-Methylcyclohex-3-en-1-one, from these starting materials would necessitate subsequent oxidation or rearrangement steps not covered in this protocol. This document provides a detailed overview of the reaction mechanism and experimental protocols for the synthesis of the primary aldehyde product.

Reaction Mechanism

The formation of 4-Methylcyclohex-3-enecarbaldehyde from isoprene and acrolein is a pericyclic reaction that proceeds through a single, concerted step.[2] The π-electrons from the reactants rearrange via a cyclic transition state to form two new carbon-carbon sigma bonds and one new pi bond in the final cyclohexene product.[2]

Regioselectivity: When an unsymmetrical diene like isoprene reacts with an unsymmetrical dienophile like acrolein, the formation of two distinct regioisomers is possible: the "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products. The reaction predominantly yields the "para" isomer, 4-Methylcyclohex-3-enecarbaldehyde. This selectivity is governed by the electronic properties of the substituents. The methyl group on isoprene is electron-donating, which increases the electron density at the C4 position. Conversely, the aldehyde group on acrolein is electron-withdrawing, rendering the β-carbon more electrophilic. The favored orientation aligns the most nucleophilic carbon of the diene (C4) with the most electrophilic carbon of the dienophile (Cβ), leading to the 1,4-substituted product.[2]

References

Application Notes and Protocols: Synthesis of 4-Methylcyclohex-3-en-1-one via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-methylcyclohex-3-en-1-one through the Diels-Alder reaction. This [4+2] cycloaddition reaction is a fundamental and efficient method for constructing six-membered rings, which are prevalent in numerous natural products and pharmaceutical compounds.[1][2][3]

The synthesis of this compound is achieved through the reaction of isoprene (the diene) with acrolein (the dienophile).[1] The reaction's regioselectivity predominantly yields the "para" isomer, this compound, due to favorable electronic and steric effects.[1] The use of Lewis acid catalysts can significantly enhance the reaction rate and regioselectivity.[4][5]

Reaction Conditions Overview

The efficiency and selectivity of the Diels-Alder reaction between isoprene and acrolein are highly dependent on the reaction conditions. While the reaction can proceed under thermal conditions, the use of a Lewis acid catalyst generally allows for milder temperatures, shorter reaction times, and improved yields.[1][4]

The following table summarizes various reported conditions for this synthesis.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| None | Toluene | 120 | 24 | ~40-50 |

| AlCl₃ | Dichloromethane | 0 | 2 | >90 |

| Ca(OTf)₂ | Dichloromethane | 25 | 6 | High |

| Zeolite Beta | Hexane | 60 | 24 | ~80-90 |

| Zn-containing Ionic Liquid | Neat | 25 | 1 | High |

Note: Yields are approximate and can vary based on specific experimental conditions. Data compiled from multiple sources.[4]

Detailed Experimental Protocols

The following protocols provide a general methodology for both uncatalyzed and Lewis acid-catalyzed Diels-Alder reactions for the synthesis of this compound.

Protocol 1: Thermal (Uncatalyzed) Diels-Alder Reaction

This protocol is suitable when a catalyst is not desired. It typically requires higher temperatures and longer reaction times.

Materials:

-

Isoprene (freshly distilled)

-

Acrolein (freshly distilled, inhibitor removed)

-

Toluene (anhydrous)

-

High-pressure reaction vessel or sealed tube

-

Standard glassware for workup and purification

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, combine freshly distilled isoprene (1.0 equivalent) and freshly distilled acrolein (1.1 equivalents) in anhydrous toluene.

-

Reaction Setup: Seal the reaction vessel securely.

-

Reaction Execution: Heat the mixture to 100-150°C.[4] The optimal temperature may require adjustment.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 24 hours or more).[4]

-

Work-up:

-

Purification:

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol utilizes a Lewis acid to accelerate the reaction and improve selectivity, allowing for milder conditions.

Materials:

-

Isoprene (freshly distilled)

-

Acrolein (freshly distilled, inhibitor removed)

-

Lewis Acid Catalyst (e.g., AlCl₃, Ca(OTf)₂)

-

Anhydrous Solvent (e.g., Dichloromethane)

-

Flame-dried, three-necked round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Standard glassware for workup and purification

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use freshly distilled reagents and anhydrous solvents.[4]

-

Reaction Setup:

-

Addition of Reactants:

-

Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or GC until the starting materials are consumed (typically 2-6 hours).[4]

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[4]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.[4]

-

-

Purification:

Visualized Schemes and Workflows

The following diagrams illustrate the Diels-Alder reaction and the general experimental workflow.

Caption: Diels-Alder reaction of Isoprene and Acrolein.

Caption: Experimental workflow for the synthesis.

References

Asymmetric Synthesis of 4-Methylcyclohex-3-en-1-one Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of the enantiomers of 4-methylcyclohex-3-en-1-one, a valuable chiral building block in organic synthesis. The primary focus is on two powerful strategies: the organocatalytic asymmetric Diels-Alder reaction and the transition-metal-catalyzed asymmetric hydrogenation.

Key Synthetic Strategies

The enantioselective synthesis of this compound can be effectively achieved through two main approaches:

-

Organocatalytic Asymmetric Diels-Alder Reaction: This approach utilizes small chiral organic molecules to catalyze the cycloaddition of isoprene and a suitable vinyl ketone. Chiral secondary amines, such as imidazolidinones, are particularly effective. They reversibly form chiral iminium ions with α,β-unsaturated ketones, lowering the LUMO of the dienophile and creating a chiral environment for the cycloaddition.

-

Asymmetric Hydrogenation: This method involves the enantioselective reduction of the double bond in a prochiral precursor or the kinetic resolution of racemic this compound using a chiral transition-metal catalyst, typically based on rhodium or iridium.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric synthesis of a closely related analog, 4-methylcyclohex-3-enecarbaldehyde, via the organocatalytic Diels-Alder reaction. This data provides a strong indication of the potential for high enantioselectivity in the synthesis of this compound using similar catalytic systems.

Table 1: Organocatalytic Asymmetric Diels-Alder Reaction of Isoprene and Acrolein (Model Reaction)

| Catalyst (mol%) | Co-catalyst (mol%) | Dienophile | Diene (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (10) | TFA (10) | Acrolein | Cyclopentadiene (3) | CH2Cl2 | -78 | 48 | 82 | 93 (exo) | [1] |

| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one HClO4 (10) | - | Acrolein | Isoprene (3) | CH2Cl2/H2O | -10 | 24 | 85 | 92 | [2] |

Note: This data is for the reaction with acrolein to produce 4-methylcyclohex-3-enecarbaldehyde and serves as a model for the synthesis of this compound using methyl vinyl ketone.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone

This protocol is adapted from established procedures for the asymmetric Diels-Alder reaction of α,β-unsaturated aldehydes.[1][2]

Materials:

-

(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one perchlorate salt (or other suitable chiral imidazolidinone catalyst)

-

Methyl vinyl ketone (freshly distilled)

-

Isoprene (freshly distilled)

-

Anhydrous dichloromethane (CH2Cl2)

-

Trifluoroacetic acid (TFA) (optional, as co-catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-